The Biological Function of 8-Amino-7-Oxononanoate and its Precursor Pimeloyl-CoA: A Technical Guide
The Biological Function of 8-Amino-7-Oxononanoate and its Precursor Pimeloyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "8-Oxononanoyl-CoA" does not correspond to a well-established molecule in canonical metabolic pathways, it is likely a reference to a closely related and critical intermediate in biotin (B1667282) biosynthesis: 8-amino-7-oxononanoate (B1240340) . This document provides an in-depth technical guide on the biological function of 8-amino-7-oxononanoate and its immediate precursor, pimeloyl-CoA. Biotin, also known as vitamin B7, is an essential cofactor for a variety of carboxylase enzymes involved in crucial metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1][2] The biosynthesis of biotin is absent in humans, making the enzymes in this pathway attractive targets for the development of antimicrobial agents against pathogenic bacteria that synthesize their own biotin.[1][3]
This guide will delve into the core aspects of the biotin biosynthetic pathway, focusing on the synthesis and conversion of these key CoA-related intermediates. We will present quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.
The Biotin Biosynthesis Pathway: A Central Role for Pimeloyl-CoA and 8-Amino-7-Oxononanoate
The synthesis of biotin from pimeloyl-CoA is a conserved pathway in many bacteria and plants. It involves a series of enzymatic reactions to construct the bicyclic ring structure of biotin.[1]
Pimeloyl-CoA Synthesis:
The biosynthesis of pimeloyl-CoA, the seven-carbon dicarboxylate precursor, can vary between organisms. In Escherichia coli, it is synthesized via a modified fatty acid synthesis pathway.[4] This pathway begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This modified substrate then enters the fatty acid synthesis machinery and undergoes two rounds of elongation to produce pimeloyl-acyl carrier protein (ACP) methyl ester, which is subsequently hydrolyzed by BioH to yield pimeloyl-ACP.[4] In other organisms, such as Bacillus subtilis, pimeloyl-CoA is generated through the oxidative cleavage of long-chain acyl-ACPs.[3]
Conversion of Pimeloyl-CoA to 8-Amino-7-Oxononanoate:
The first committed step in the assembly of the biotin ring structure is the condensation of pimeloyl-CoA (or pimeloyl-ACP in some species) with L-alanine to form 8-amino-7-oxononanoate. This reaction is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme 8-amino-7-oxononanoate synthase (AONS) , also known as 7-keto-8-aminopelargonic acid (KAPA) synthase.[5][6][7]
The overall reaction is as follows:
Pimeloyl-CoA + L-alanine → 8-amino-7-oxononanoate + CoA + CO₂
Subsequent Steps in Biotin Synthesis:
Following its synthesis, 8-amino-7-oxononanoate undergoes a transamination reaction to form 7,8-diaminononanoate, catalyzed by adenosylmethionine-8-amino-7-oxononanoate transaminase.[8] The pathway then proceeds through several more enzymatic steps to yield the final product, biotin.
Quantitative Data
The study of the enzymes in the biotin biosynthesis pathway has yielded important quantitative data regarding their kinetic properties.
Table 1: Kinetic Parameters of 8-Amino-7-Oxononanoate Synthase (AONS)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Escherichia coli | Pimeloyl-CoA | 25 | Not Reported | [6] |
| Escherichia coli | L-alanine | Not Reported | Not Reported | |
| Bacillus sphaericus | Pimeloyl-CoA | Not Reported | Not Reported | |
| Bacillus subtilis | Pimeloyl-CoA | ~15 | Not Reported | [6] |
Note: Kinetic data for AONS can vary depending on the experimental conditions and the specific substrates used (pimeloyl-CoA vs. pimeloyl-ACP).
Signaling Pathways and Regulation
The biotin biosynthesis pathway is tightly regulated to ensure an adequate supply of this essential cofactor without wasteful overproduction. In many bacteria, the expression of the biotin biosynthetic genes (bio operon) is controlled by a transcriptional repressor called BirA .[4][9][10] BirA is a bifunctional protein that acts as both a biotin protein ligase, attaching biotin to its target carboxylases, and a transcriptional repressor.[9][10] When biotin levels are high, BirA binds to the bio operon promoter and represses transcription.[4]
Figure 1: Regulation of the biotin biosynthesis pathway in bacteria by the BirA repressor.
Role in Disease
As humans do not synthesize biotin, inherited disorders of biotin metabolism are not due to defects in the biosynthetic pathway but rather in its utilization and recycling. These include:
-
Biotinidase deficiency: An autosomal recessive disorder where the enzyme biotinidase is deficient, preventing the recycling of biotin from biocytin.[11][12]
-
Holocarboxylase synthetase deficiency: A disorder affecting the attachment of biotin to carboxylases.[11][13]
These conditions can lead to a range of neurological and cutaneous symptoms if left untreated.[11][14]
The bacterial biotin synthesis pathway, however, is a validated target for the development of novel antibiotics.[1] Inhibitors of the enzymes in this pathway, including AONS, could selectively target pathogenic bacteria without affecting the human host.
Experimental Protocols
Assay for 8-Amino-7-Oxononanoate Synthase (AONS) Activity
This protocol is adapted from methods described for the characterization of E. coli AONS.
Principle: The activity of AONS is determined by measuring the formation of 8-amino-7-oxononanoate from pimeloyl-CoA and L-alanine. The product can be quantified by derivatization followed by HPLC analysis.
Materials:
-
Purified AONS enzyme
-
Pimeloyl-CoA solution (10 mM)
-
L-alanine solution (100 mM)
-
Pyridoxal 5'-phosphate (PLP) solution (1 mM)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Derivatizing agent (e.g., o-phthalaldehyde)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 µM PLP
-
1 mM L-alanine
-
0.5 mM Pimeloyl-CoA
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified AONS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Take an aliquot of the supernatant for derivatization with o-phthalaldehyde (B127526) according to the manufacturer's instructions.
-
Analyze the derivatized sample by HPLC with fluorescence detection to quantify the amount of 8-amino-7-oxononanoate formed.
-
Calculate the specific activity of the enzyme (µmol of product formed per minute per mg of enzyme).
Figure 2: Experimental workflow for the 8-amino-7-oxononanoate synthase (AONS) assay.
X-ray Crystallography of 8-Amino-7-Oxononanoate Synthase (AONS)
This protocol provides a general workflow for determining the crystal structure of AONS, based on published studies.[15][16]
Principle: X-ray crystallography is used to determine the three-dimensional atomic structure of the AONS enzyme, providing insights into its catalytic mechanism and aiding in the design of specific inhibitors.
Materials:
-
Highly purified and concentrated AONS protein
-
Crystallization screening kits
-
Cryoprotectant solutions
-
Synchrotron X-ray source
Procedure:
-
Protein Expression and Purification: Overexpress the AONS gene (e.g., from E. coli) in a suitable expression system and purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to obtain well-ordered crystals of AONS.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation upon freezing. Collect X-ray diffraction data from the frozen crystals at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data and determine the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.
Figure 3: General workflow for the X-ray crystallography of 8-amino-7-oxononanoate synthase.
Conclusion
8-amino-7-oxononanoate and its precursor pimeloyl-CoA are central players in the biosynthesis of the essential cofactor biotin. Understanding the enzymes that catalyze their formation and conversion, such as 8-amino-7-oxononanoate synthase, is crucial for elucidating fundamental metabolic processes and for the development of novel therapeutics. The detailed information on the pathway, its regulation, associated diseases, and experimental methodologies provided in this guide serves as a valuable resource for researchers and drug development professionals in this field. The continued investigation of this pathway holds promise for the discovery of new antimicrobial agents and a deeper understanding of microbial metabolism.
References
- 1. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. A Canonical Biotin Synthesis Enzyme, 8-Amino-7-Oxononanoate Synthase (BioF), Utilizes Different Acyl Chain Donors in Bacillus subtilis and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Adenosylmethionine—8-amino-7-oxononanoate transaminase - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of biotin-regulated gene expression in microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Biotinidase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 14. researchgate.net [researchgate.net]
- 15. The crystal structure of 8-amino-7-oxononanoate synthase: a bacterial PLP-dependent, acyl-CoA-condensing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of 8-amino-7-oxononanoate synthase: spectroscopic, kinetic, and crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
